Diphenyl (2-methoxyphenyl)phosphonate
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Overview
Description
Diphenyl (2-methoxyphenyl)phosphonate is an organophosphorus compound with the molecular formula C19H17O3P It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to two phenyl groups and one 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl (2-methoxyphenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2-methoxyphenyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate ester.
Another method involves the Arbuzov reaction, where a trialkyl phosphite reacts with an aryl halide to form the phosphonate ester. This reaction is often catalyzed by a palladium complex and can be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Diphenyl (2-methoxyphenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus atom in the compound can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coupling Reactions: It is suitable for cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various nucleophiles. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the aryl group from this compound with another aryl or vinyl group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of diphenyl (2-methoxyphenyl)phosphonate in catalytic reactions involves the coordination of the phosphorus atom to transition metals, facilitating the formation of reactive intermediates. This coordination enhances the reactivity of the metal center, allowing for efficient catalysis of various organic transformations .
In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific structure of the derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diphenyl (2-methoxyphenyl)phosphonate include:
Diphenylphosphine: A related compound with two phenyl groups bonded to a phosphorus atom.
Triphenylphosphine: Contains three phenyl groups bonded to a phosphorus atom.
Diphenyl (2-hydroxyphenyl)phosphonate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its reactivity and coordination properties. This functional group can enhance the compound’s solubility and stability, making it suitable for specific applications in catalysis and materials science .
Properties
CAS No. |
676565-75-6 |
---|---|
Molecular Formula |
C19H17O4P |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
1-diphenoxyphosphoryl-2-methoxybenzene |
InChI |
InChI=1S/C19H17O4P/c1-21-18-14-8-9-15-19(18)24(20,22-16-10-4-2-5-11-16)23-17-12-6-3-7-13-17/h2-15H,1H3 |
InChI Key |
YMZWDCAICMWMQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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